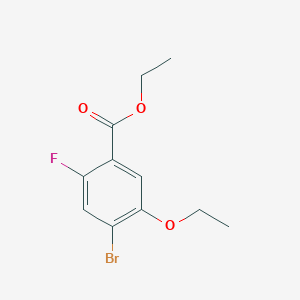

![molecular formula C13H15NO3 B1475747 Ácido 4-ciclopropil-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carboxílico CAS No. 2098081-10-6](/img/structure/B1475747.png)

Ácido 4-ciclopropil-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina-7-carboxílico

Descripción general

Descripción

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds, such as chiral tetrahydrobenzo[f][1,4]oxazepines, has been reported. The process involves starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes to develop a concise route to cyclic imines. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines .Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be represented by the InChI code: 1S/C13H13NO4/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid include a molecular weight of 247.25 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Síntesis de Antibióticos Fluoroquinolónicos de Cuarta Generación

Este compuesto sirve como bloque de construcción sintético en la creación de antibióticos fluoroquinolónicos de cuarta generación como besifloxacina . Estos antibióticos se destacan por su eficacia mejorada contra bacterias Gram-positivas y Gram-negativas, ofreciendo un camino prometedor para el tratamiento de infecciones bacterianas resistentes a las fluoroquinolonas más antiguas.

Actividad Antitumoral en el Tratamiento del Cáncer de Pulmón

Se han investigado los derivados de este compuesto por su potencial en el tratamiento del cáncer de pulmón . La actividad antitumoral es particularmente significativa en el desarrollo de terapias dirigidas que podrían ofrecer opciones de tratamiento más efectivas con menos efectos secundarios en comparación con la quimioterapia convencional.

Pruebas Farmacéuticas y Estándares de Referencia

El compuesto se utiliza en pruebas farmacéuticas como un estándar de referencia de alta calidad . Esto garantiza la precisión y confiabilidad de los métodos analíticos en los procesos de descubrimiento y desarrollo de fármacos, lo cual es crucial para la aprobación de nuevos medicamentos.

Investigación en Ciencia de Materiales

En el campo de la ciencia de materiales, los derivados de este compuesto se pueden utilizar para estudiar las propiedades de nuevos materiales . Esto incluye el desarrollo de nuevos polímeros o moléculas pequeñas con aplicaciones potenciales en electrónica, recubrimientos y otros materiales avanzados.

Investigación en Síntesis Química

Los investigadores en síntesis química utilizan este compuesto como precursor para sintetizar una variedad de moléculas complejas . Su versatilidad en reacciones químicas lo convierte en una herramienta valiosa para descubrir nuevas vías sintéticas y crear moléculas con aplicaciones potenciales industriales y farmacéuticas.

Estudios Biológicos

El compuesto está involucrado en estudios biológicos para comprender su interacción con los sistemas biológicos . Esta investigación puede conducir al descubrimiento de nuevos objetivos farmacológicos y al desarrollo de agentes terapéuticos que modulen vías biológicas específicas.

Mecanismo De Acción

Target of Action

The primary target of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is the Peroxisomal import matrix (PEX) proteins . These proteins play a crucial role in the import of proteins into the peroxisome, a key organelle involved in various metabolic pathways .

Mode of Action

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid interacts with the PEX5-PEX14 protein-protein interface . This interaction disrupts the essential cellular processes in trypanosomes, leading to cell death .

Biochemical Pathways

The disruption of the PEX5-PEX14 protein-protein interface affects the protein import into the glycosomes . Glycosomes are specialized peroxisomes found in trypanosomes that carry out several essential metabolic functions. Disruption of protein import into these organelles can have significant downstream effects on the metabolic pathways within the cell .

Pharmacokinetics

The compound has been taken forward to a first round of hit-to-lead optimization, which indicates ongoing efforts to improve its adme (absorption, distribution, metabolism, and excretion) properties . These properties will have a significant impact on the bioavailability of the compound.

Result of Action

The result of the action of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is the disruption of essential cellular processes in trypanosomes, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by trypanosomes.

Análisis Bioquímico

Biochemical Properties

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the production of energy and other metabolites.

Transport and Distribution

The transport and distribution of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism.

Subcellular Localization

The subcellular localization of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes .

Propiedades

IUPAC Name |

4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(16)9-1-4-12-10(7-9)8-14(5-6-17-12)11-2-3-11/h1,4,7,11H,2-3,5-6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWFHBDIYXIWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCOC3=C(C2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)

![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475679.png)

![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)

![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)

![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1475684.png)